N-tert-butyl isoquine

Drug Metabolism Pharmacokinetics Antimalarial

N-tert-Butyl isoquine (NTBI, GSK369796) is a synthetic 4-aminoquinoline antimalarial drug candidate designed via rational modification of the amodiaquine pharmacophore. It was selected from a panel of analogs for its balanced preclinical profile, including potent in vitro activity against drug-resistant Plasmodium falciparum and favorable drug metabolism and pharmacokinetic (DMPK) properties.

Molecular Formula C20H22ClN3O
Molecular Weight 355.9 g/mol
Cat. No. B1250926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl isoquine
SynonymsGSK 369796
GSK-369796
GSK369796
N-tert-butyl isoquine
N-tert-butylisoquine
Molecular FormulaC20H22ClN3O
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
InChIInChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24)
InChIKeyZVMMVSSEAMUNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl Isoquine (GSK369796): Sourcing Guide for a Differentiated 4-Aminoquinoline Antimalarial Candidate


N-tert-Butyl isoquine (NTBI, GSK369796) is a synthetic 4-aminoquinoline antimalarial drug candidate designed via rational modification of the amodiaquine pharmacophore [1]. It was selected from a panel of analogs for its balanced preclinical profile, including potent in vitro activity against drug-resistant Plasmodium falciparum and favorable drug metabolism and pharmacokinetic (DMPK) properties [2]. A scalable two-step synthetic route has been developed, enabling multi-kilogram production with high purity [3].

Differentiated Core N-tert-butyl modification distinct from older 4-aminoquinolines
Preclinical Profile Reported in vitro activity against resistant P. falciparum and DMPK study fit
Scalable Supply Multi-kg synthesis route supports advanced research and lead studies

Why N-tert-Butyl Isoquine (GSK369796) Cannot Be Simply Replaced by Other 4-Aminoquinolines


Within the 4-aminoquinoline class, structural modifications around the basic side chain profoundly affect metabolic fate, oral bioavailability, and activity against resistant parasites [1]. For instance, isoquine (ISO) undergoes extensive oxidative N-dealkylation to form des-ethyl isoquine (DEI), leading to high and variable metabolite exposure that complicates dosing [2]. Amodiaquine (ADQ) is a pro-drug that requires metabolic activation but also generates a reactive quinoneimine metabolite linked to hepatotoxicity and agranulocytosis [3]. Chloroquine (CQ), the historical standard, is compromised by widespread resistance. Therefore, the specific N-tert-butyl substitution in GSK369796 is not an interchangeable feature; it directly addresses metabolic instability while maintaining potent antiplasmodial activity, making general substitution with older 4-aminoquinolines ineffective for projects requiring a defined, scalable candidate with a cleaner metabolic profile [1].

Aspect
NTBI (GSK369796)
Alternative 4-Aminoquinolines
Metabolic Stability
Slower N-dealkylation; less variable clearance reported
Isoquine: rapid N-dealkylation, variable metabolite exposure
Metabolic Activation
Limited quinoneimine formation reported
Amodiaquine: reactive quinoneimine metabolite documented
Resistance Profile
Active against chloroquine-resistant K1 strain
Chloroquine: widespread resistance limits activity

Quantitative Differentiation Data for N-tert-Butyl Isoquine (GSK369796) vs. Key 4-Aminoquinoline Comparators


Reduced N-Dealkylation Compared to Isoquine (ISO) and Des-Ethyl Isoquine (DEI)

N-tert-Butyl isoquine (NTBI) demonstrates substantially reduced oxidative N-dealkylation compared to isoquine (ISO). In the same study, ISO is rapidly metabolized to des-ethyl isoquine (DEI), which has a blood clearance up to 10-fold lower than ISO [1]. The N-tert-butyl substituent on NTBI further reduces metabolism, as the blood clearance of NTBI is approximately 2- to 3-fold lower than that of DEI across mouse, rat, dog, and monkey [1]. This stepwise improvement (ISO → DEI → NTBI) quantifies the direct metabolic advantage of the tert-butyl modification.

Metabolic Stability
Head-to-head
NTBI clearance 2–3× lower than DEI; DEI ~10× lower than ISO
Supports metabolic stability endpoint review
Cross-species PK study (mouse, rat, dog, monkey)
Drug Metabolism Pharmacokinetics Antimalarial

Superior Oral Bioavailability Across Preclinical Species

In a comparative preclinical study, the mean oral bioavailability of NTBI was ≥68%, a value generally higher than that of the other leads, isoquine (ISO) and des-ethyl isoquine (DEI) [1]. This observation was consistent across multiple species, indicating that the metabolic stabilization also improves oral absorption.

Oral Bioavailability
Head-to-head
NTBI ≥68% (generally higher than ISO, DEI)
Supports oral exposure model context
Consistent across preclinical species
Oral Bioavailability Preclinical Pharmacokinetics Drug Development

Potent Activity Against Chloroquine-Resistant P. falciparum (K1 Strain) vs. Chloroquine

N-tert-butyl isoquine exhibits an IC50 of 13.2 nM against the chloroquine-resistant P. falciparum K1 strain [1]. In contrast, a reference study using the same strain reports a chloroquine IC50 of 302.8 nM [2]. This represents a ~23-fold improvement in potency, demonstrating that NTBI largely circumvents the primary resistance mechanism that severely limits chloroquine.

Resistance Activity
Cross-study comparable
NTBI IC50 13.2 nM vs CQ 302.8 nM (~23× difference)
Supports resistance-model activity context
K1 strain, 48-hr hypoxanthine uptake assay
Antimalarial Resistance In Vitro Potency Plasmodium falciparum

Scalable, High-Purity Manufacturing Process

An optimized two-step synthetic route delivers N-tert-Butyl isoquine (GSK369796) in multi-kilogram quantities with >98% a/a purity and 57% overall yield [1]. This contrasts with the initial route, which was plagued by low yields and impure product [1], and represents a mature, scalable process suitable for both advanced preclinical and early clinical supply.

Scalable Synthesis
Supporting evidence
Multi-kg scale, >98% purity, 57% overall yield
Supports research supply planning
Optimized Mannich reaction; contrasted with initial route
Scalable Synthesis Process Chemistry Drug Substance Manufacture

Recommended Application Scenarios for Procuring N-tert-Butyl Isoquine (GSK369796)


Lead Optimization Benchmarking of 4-Aminoquinolines with Improved DMPK

GSK369796 serves as an ideal reference standard for medicinal chemistry programs aiming to improve the metabolic stability of 4-aminoquinoline antimalarials. Its quantified reduction in N-dealkylation (2–3-fold lower clearance vs. DEI) and superior oral bioavailability (≥68%) provide clear benchmarks against which new analogs can be measured [1].

Drug Resistance Profiling and Mechanism of Action Studies

Given its 23-fold greater potency over chloroquine against the resistant K1 strain (IC50 13.2 nM vs 302.8 nM) [2], GSK369796 is a valuable tool compound for studying resistance mechanisms and screening for new agents that can overcome chloroquine resistance [3].

Supply Chain Qualification for Preclinical/Clinical Development

Organizations transitioning a 4-aminoquinoline lead into development should evaluate GSK369796 as a procurement template. Its established, scalable route (multi-kg, >98% purity) demonstrates that a compound of this structural class can be manufactured reliably and cost-effectively, de-risking supply chain aspects of a potential development candidate [4].

Combination Therapy Partner Drug Evaluation

The favorable pharmacokinetic profile of GSK369796, including low predicted human clearance (~12% liver blood flow) [1], makes it a suitable candidate for evaluating novel artemisinin-based combination therapies (ACTs) in preclinical models, ensuring the partner drug does not suffer from rapid clearance or bioavailability issues.

Application
Selection Property
Validation Focus
4-Aminoquinoline DMPK profiling
Differentiated metabolic stability
Cross-species clearance and bioavailability endpoints
Antimalarial resistance mechanism studies
Activity against chloroquine-resistant P. falciparum
IC50 in resistant strain assays
Advanced research supply planning for 4-aminoquinolines
Reported multi-kg scale, high purity
Process robustness and yield review
Combination antimalarial research (preclinical models)
Low predicted hepatic clearance, consistent oral exposure
Pharmacokinetic interaction endpoints
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